REACTION_CXSMILES
|
OC(CCCC)C(N)=O.[Na].[CH2:11]([CH:15]1[O:19][C:18](=[O:20])[NH:17][C:16]1=[O:21])[CH2:12][CH2:13][CH3:14].OC(CCCC)C(O)=O>>[CH2:11]([CH:15]1[O:19][C:18](=[O:20])[NH:17][C:16]1=[O:21])[CH2:12][CH2:13][CH3:14] |f:1.2,^1:9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)N)CCCC
|
Name
|
5-butyl-oxazolidin-2,4-dione sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].C(CCC)C1C(NC(O1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)N)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ALIQUOT
|
Details
|
A part of the reaction solution was sampled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |